molecular formula C11H9NO3 B1405429 Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid CAS No. 1341035-02-6

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Cat. No.: B1405429
CAS No.: 1341035-02-6
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-HQJQHLMTSA-N
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Description

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid (CAS: 1341035-02-6) is a spirocyclic compound featuring a cyclopropane ring fused to an indoline scaffold. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.2 g/mol . The racemic mixture implies equal proportions of the (1R,2S) and (1S,2R) enantiomers, which can influence its pharmacological and physicochemical properties. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its rigid spirocyclic architecture.

Properties

IUPAC Name

(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMGVVIMKVWJT-HQJQHLMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is an organic compound featuring a unique spiro structure, integrating a cyclopropane ring with an indoline moiety. It has a molecular formula of \$$C{11}H9NO_3\$$ and a molecular weight of 203.19 g/mol.

Table 1: Chemical Properties

Property Value
CAS No. 1341035-02-6
Molecular Formula \$$C{11}H9NO_3\$$
Molecular Weight 203.19 g/mol
IUPAC Name (1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1
Standard InChIKey WQBMGVVIMKVWJT-HQJQHLMTSA-N
Isomeric SMILES C1C@@HC(=O)O
SMILES C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Canonical SMILES C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
PubChem Compound ID 86333001

Stock Solution Preparation

For research purposes, preparing a stock solution of this compound involves dissolving the compound in a suitable solvent.

Table 2: Complete Stock Solution Preparation

Amount 1 mg 5 mg 10 mg
1 mM 4.9213 mL 24.6063 mL 49.2126 mL
5 mM 0.9843 mL 4.9213 mL 9.8425 mL
10 mM 0.4921 mL 2.4606 mL 4.9213 mL

To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time. It is recommended to aliquot the stock solution into separate packages to avoid product failure caused by repeated freezing and thawing. When stored at -80°C, it should be used within 6 months, and when stored at -20°C, it should be used within 1 month.

In vivo Formulation

A method for preparing in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and then adding corn oil, ensuring the liquid is clear before adding the next solvent.

Table 3: In vivo Formulation Calculator

Parameter Description
Method Dissolve the drug in DMSO to create a master liquid.
Further Formulation Take a specific volume of the DMSO master liquid and add either PEG300, Tween 80, and ddH2O, or just corn oil, mixing until the solution is clear.
Important Notes Ensure the liquid is clear before adding the next solvent. Add solvents in the correct order. Physical methods such as vortex, ultrasound, or a hot water bath can aid in dissolving the compound.

Synthesis of (2S)-Indoline-2-Carboxylic Acid

A novel method for synthesizing (2S)-indoline-2-carboxylic acid involves reacting racemic indoline-2-carboxylic acid with a chiral amine, such as (R)-α-methylbenzylamine. The (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid is isolated by fractional crystallization and then acidified to yield the target compound. The (2R) isomer formed during the resolution reaction is recycled to improve the overall yield, ranging from 50% to 70%.

Procedure:

  • Resolution: React racemic indoline-2-carboxylic acid with (R)-α-methylbenzylamine.
  • Crystallization: Isolate the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid by fractional crystallization.
  • Acidification: Acidify the salt to obtain (2S)-indoline-2-carboxylic acid.
  • Recycling: Recycle the (2R) isomer to improve the yield.

Step A1: (2S)-indoline-2-carboxylic Acid

The white precipitate collected is recrystallized from isopropanol and then dissolved in water, followed by the addition of hydrochloric acid. After stirring, the precipitate is filtered, washed, and dried to yield (2S)-indoline-2-carboxylic acid in the form of crystals with a chemical purity of 98% and an enantiomeric purity greater than 99.5%.

Step A2: Indoline-2-Carboxylic Acid (Mixture in Which (2R) Predominates)

The filtrate collected in Step A is evaporated, and the residue is dissolved in water, followed by the addition of hydrochloric acid. After stirring, the precipitate is filtered, washed, and dried to yield indoline-2-carboxylic acid as a mixture of the (2R) and (2S) enantiomers in which the (2R) enantiomer predominates.

Step B: Racemization

Chemical Reactions Analysis

Types of Reactions

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that spirocyclic compounds like Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid exhibit promising anticancer properties. The unique structural features of spiro compounds allow for interactions with biological targets that can inhibit tumor growth. Research has shown that derivatives of this compound can induce apoptosis in cancer cells, making them potential candidates for drug development.

Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and provide protection against oxidative stress is a significant area of interest.

Material Science Applications

Polymer Chemistry
The compound's unique spiro structure can be utilized in polymer synthesis to create novel materials with enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM.
Study BNeuroprotectionShowed a reduction in neuronal cell death by 40% in oxidative stress models using the compound at a concentration of 10 µM.
Study CPolymer DevelopmentDeveloped a new polymer blend incorporating the compound that exhibited a 30% increase in tensile strength compared to standard polymers.

Mechanism of Action

The mechanism by which Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of spirocyclic compounds significantly impacts their biological activity and synthetic utility. Key stereoisomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference Source
Racemic-(1R,2R)-2’-Oxospiro[...]-2-Carboxylic Acid 926667-78-9 C₁₁H₉NO₃ 203.2 (1R,2R) stereochemistry
Racemic-(1R,2S)-2’-Oxospiro[...]-2-Carboxylic Acid 1341035-02-6 C₁₁H₉NO₃ 203.2 (1R,2S) stereochemistry
  • Biological Relevance : The (1R,2S) configuration may exhibit distinct binding affinities compared to the (1R,2R) isomer due to spatial orientation differences in the cyclopropane ring. For example, (1R,2S) derivatives are often explored for their enhanced selectivity toward serine proteases .
  • Synthetic Challenges: Separation of these enantiomers typically requires chiral chromatography or enantioselective synthesis, as noted in methods for analogous compounds .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid group with an ester alters solubility and metabolic stability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Source
Racemic-(1R,2S)-Ethyl 2’-Oxospiro[...]-2-Carboxylate 1341038-75-2 C₁₃H₁₃NO₃ 231.25 Ethyl ester Higher lipophilicity; used in prodrug strategies
2'-Oxospiro[...]-2-Carboxylic Acid (unsubstituted) 67503-08-6 C₁₁H₉NO₃ 203.19 Carboxylic acid Polar, prone to crystallization
  • Ester Derivatives : The ethyl ester (CAS 1341038-75-2) is more soluble in organic solvents, facilitating formulation in preclinical studies. However, it requires hydrolysis in vivo to release the active carboxylic acid form .
  • Acid Form : The free carboxylic acid (CAS 1341035-02-6) is less stable in acidic environments but directly interacts with target proteins without metabolic activation .
Substituted Derivatives

Substituents on the indoline or cyclopropane rings modulate electronic and steric properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Application Insight Source
2-(3-Chlorophenyl)-2’-Oxospiro[...]-5’-Carboxylic Acid 1707605-77-3 C₁₇H₁₁ClNO₃ 313.7 3-Chlorophenyl at position 5’ Enhanced receptor affinity
1'-Isobutyl-2’-Oxospiro[...]-2-Carboxylic Acid 2138280-52-9 C₁₅H₁₇NO₃ 259.30 Isobutyl group Improved metabolic stability
  • Chlorophenyl Substituent : The electron-withdrawing Cl group (CAS 1707605-77-3) enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitor studies .
  • Alkyl Chains : The isobutyl group (CAS 2138280-52-9) reduces polarity, prolonging half-life in vivo .

Comparison with Non-Spirocyclic Analogues

Non-spirocyclic compounds with similar backbones highlight the role of the cyclopropane-indoline fusion:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature Relevance Source
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[...] 1272757-81-9 C₁₂H₁₈FNO₄ 259.27 Bicyclic, non-spiro Less rigid; lower potency
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid 117857-95-1 C₇H₉NO₄ 187.15 Cyclopropane-amino acid hybrid Neurotransmitter analog
  • Rigidity vs. Flexibility : The spirocyclic structure in the target compound enforces conformational constraints, improving target selectivity compared to flexible bicyclic analogues .
  • Amino Acid Hybrids: Compounds like (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (CAS 117857-95-1) mimic natural amino acids but lack the indoline moiety, limiting their application scope .

Key Research Findings

  • Stereochemical Purity : The (1R,2S) enantiomer (CAS 1341035-02-6) demonstrates 10-fold higher inhibitory activity against trypsin-like proteases compared to the (1R,2R) isomer .
  • Stability : Ethyl ester derivatives (e.g., CAS 1341038-75-2) exhibit a shelf life of >12 months at 2–8°C, whereas the carboxylic acid form requires lyophilization for long-term storage .
  • Cost Considerations : The racemic carboxylic acid (CAS 1341035-02-6) is priced at ฿19,782.00/g , reflecting its high synthetic complexity, while ester derivatives are more cost-effective (e.g., ฿2,115.00/g for related intermediates) .

Biological Activity

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by diverse research findings.

  • Molecular Formula : C11_{11}H9_9NO3_3
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 1341035-02-6
  • Density : 1.50 g/cm³ (predicted)
  • Boiling Point : 504.1 °C (predicted) .

Synthesis

The synthesis of this compound typically involves cyclization reactions using indoline derivatives and appropriate precursors under controlled conditions. The spirocyclic framework contributes to the compound's stability and reactivity .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : Compounds derived from indole-2-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The synthesized compounds showed IC50_{50} values comparable to or better than standard chemotherapeutics like Cisplatin .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes such as cyclin-dependent kinases and DNA gyrase, which are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Screening Results : In vitro tests have shown that related compounds demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis. For example, certain derivatives have been reported to outperform standard antibiotics like Streptomycin .

Case Studies

A case study involving a series of synthesized indole derivatives highlighted their anticancer activities:

CompoundCell LineIC50_{50} (µM)Activity
I(12)MCF-710.5High
I(6)HeLa15.0Moderate
I(11)HEK29320.0Low

This table illustrates the varying degrees of effectiveness among different compounds derived from similar structures .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid?

  • Methodological Answer : Synthesis requires strategic selection of starting materials and catalysts. For spirocyclic systems, indoline derivatives (e.g., indole-2-carboxylic acid) are common precursors. Catalytic hydrogenation under Rh/C with controlled H₂ pressure (room temperature, 1–10 atm) is critical to avoid over-reduction or side reactions. Racemic substrates may necessitate chiral resolution steps post-synthesis .

Q. How can researchers characterize the stereochemistry and stability of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the spirocyclic structure and confirm stereochemistry. NMR (¹H/¹³C) coupled with NOE experiments can detect spatial arrangements of substituents. Stability assessments under varying pH, temperature, and light exposure (via HPLC monitoring) are essential, as cyclopropane rings are strain-sensitive .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Wear NIOSH/EN 166-certified eye protection and nitrile gloves. Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap/water immediately. Store in inert atmospheres at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of spirocyclopropane-indoline derivatives?

  • Methodological Answer : Stereoselectivity depends on catalyst choice (e.g., Rh vs. Pd) and hydrogenation pressure. High-pressure H₂ (≥50 atm) may favor undesired ring-opening, while milder conditions preserve the cyclopropane. Computational modeling (DFT) can predict transition states to optimize diastereomeric ratios .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer : The strained cyclopropane undergoes ring-opening via acid-catalyzed hydrolysis or nucleophilic attack. Kinetic studies (e.g., monitoring by LC-MS) reveal carboxylate groups stabilize intermediates. Isotopic labeling (²H/¹³C) tracks bond cleavage pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., indole derivatives) or inconsistent catalytic activation. Reproducibility requires rigorous purification (column chromatography, recrystallization) and standardized reaction monitoring (TLC, in-situ IR). Collaborative inter-lab validation is recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

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